(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-5-13(6-4-12)20-17(23)11-16-18(24)22-19(26-16)21-14-7-9-15(25-2)10-8-14/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTENWJVVCLXOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 355.4 g/mol. The structure features a thiazolidine ring, an imine group, and a phenylacetamide moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 444294-52-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by forming reversible covalent bonds with nucleophilic residues in enzyme active sites. This interaction can lead to the inhibition of various enzymes, making it a candidate for drug development .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting its applicability in treating inflammatory diseases.
Antimicrobial Evaluation
Recent studies have evaluated the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL .
Anti-cancer Properties
In vitro assays have demonstrated that this compound displays cytotoxic effects on various cancer cell lines. Its anti-proliferative activity has been reported to be superior to that of cisplatin, a widely used chemotherapeutic agent .
Comparative Analysis with Similar Compounds
Comparative studies reveal that this compound's unique structure allows for enhanced biological activity compared to similar thiazolidinone derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-methylacetamide | 0.50 | Anti-cancer |
| (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-propylacetamide | 0.75 | Antimicrobial |
| This compound | 0.30 | Anti-inflammatory |
Case Studies and Research Findings
- Case Study on Antibacterial Activity : A study conducted by researchers demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as a treatment for biofilm-associated infections .
- Preclinical Evaluation : Another research highlighted the compound's effectiveness in reducing inflammation in animal models of arthritis, supporting its therapeutic potential in inflammatory diseases .
- Mechanism-Based Inhibition : Investigations into its mechanism revealed that the compound acts through a time-dependent manner, indicating its suitability as a lead candidate for further drug development targeting specific enzymes involved in disease processes .
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.
Biology
Biologically, (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide has shown potential as an enzyme inhibitor . Its ability to interact with specific biological targets positions it as a candidate for drug development and biochemical studies. Research indicates that compounds with similar structures exhibit significant antimicrobial properties, potentially disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties , including:
- Anti-inflammatory Activity : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and suppressing NF-kB signaling pathways.
- Antimicrobial Properties : The compound exhibits activity against various strains of bacteria and fungi.
- Anticancer Potential : Some studies suggest that derivatives of thiazolidinones can display anti-proliferative effects comparable to standard chemotherapeutics like cisplatin .
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials with enhanced properties such as thermal stability or unique electronic characteristics. The optimization of its synthesis for large-scale production is crucial for its application in commercial products.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1 | Chloroacetic acid, β-cyclodextrin-SO3H | H2O/EtOH | 70°C | 85–92% | |
| 2 | 4-Methoxybenzaldehyde, NH3 | Ethanol | Reflux | 78% | |
| 3 | p-Toluidine, EDC/HOBt | DMF | RT | 89% |
Mechanistic Highlights :
-
Thiazolidinone Formation : The reaction of mercaptoacetic acid with an imine intermediate (formed from 4-methoxybenzaldehyde and ammonia) undergoes cyclization catalyzed by β-cyclodextrin-SO3H, which activates the carbonyl group for nucleophilic attack by the thiol group .
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Schiff Base Formation : The imine bond is stabilized by electron-donating methoxy groups, enhancing electrophilicity for subsequent reactions .
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
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Thiazolidin-4-one Ring :
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Acetamide Moiety :
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Hydrolysis : Forms carboxylic acid under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions.
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N-Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of K2CO3.
-
-
Aromatic Substituents :
Catalytic and Solvent Effects
Reaction efficiency is influenced by:
-
Catalysts :
-
Solvents :
Stereochemical Considerations
The (E)-configuration at the imine bond is critical for reactivity:
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Steric Effects : Bulky substituents on the thiazolidinone ring hinder rotation, stabilizing the (E)-isomer .
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Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Sc(OTf)3) induce enantioselectivity in related thiazolidinone derivatives .
Degradation Pathways
-
Photodegradation : UV light induces cleavage of the thiazolidinone ring, forming sulfonic acid derivatives .
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Thermal Decomposition : At >200°C, the compound decomposes into CO2, NH3, and aromatic byproducts.
Comparative Reactivity of Analogues
| Derivative | Reactivity with H2O2 | Hydrolysis Rate (t1/2) | Notes | Source |
|---|---|---|---|---|
| 4-Methoxy variant | Fast sulfoxidation | 2.5 h | Enhanced electron donation | |
| p-Tolyl variant | Slow hydrolysis | 8.7 h | Steric hindrance at acetamide |
Key Research Findings
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide?
Answer:
The compound is typically synthesized via a multi-step protocol. First, chloroacetyl chloride reacts with aromatic amines (e.g., p-toluidine) under cold conditions to form 2-chloro-N-substituted acetamides . Next, a condensation reaction between 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione and the chloroacetylated intermediate occurs in dimethylformamide (DMF) with potassium carbonate as a base. The reaction is stirred at room temperature, monitored by TLC, and precipitated with water to yield the final product . Key parameters include solvent choice (DMF for solubility), stoichiometric ratios (1.5:1 molar excess of chloroacetylated intermediate), and reaction time optimization to maximize yield.
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Structural validation relies on spectroscopic techniques:
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the thiazolidinone ring, N-H stretch at ~3468 cm⁻¹ for the acetamide) .
- ¹H NMR : Peaks at δ 3.8 ppm (singlet for -OCH₃), δ 4.0 ppm (CH₂ of acetamide), and aromatic proton signals between δ 6.9–7.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) are compared with theoretical values to confirm molecular weight .
Discrepancies in elemental analysis (e.g., nitrogen content in ) highlight the need for purification via recrystallization or column chromatography.
Basic: What preliminary biological activities have been reported for this compound?
Answer:
In hypoglycemic studies using Wistar Albino mice, derivatives of this scaffold showed significant blood glucose reduction. Activity correlates with substituents on the phenyl ring; for example, nitro or methoxy groups enhance potency . Toxicity studies (e.g., LD₅₀ determination) are conducted to establish safety margins before advancing to mechanistic investigations .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer:
Critical factors include:
- Solvent Selection : DMF is preferred for its high polarity, but alternatives like acetonitrile may reduce side reactions.
- Catalyst Screening : Potassium carbonate is standard, but weaker bases (e.g., NaHCO₃) can minimize hydrolysis of sensitive intermediates.
- Temperature Control : Elevated temperatures (40–50°C) may accelerate condensation but risk decomposition; real-time monitoring via TLC is essential .
Scale-up protocols often require iterative adjustments to maintain >90% purity, as noted in multi-gram syntheses .
Advanced: How should researchers resolve contradictions between calculated and experimental spectral data?
Answer:
Discrepancies in elemental analysis (e.g., nitrogen content in ) arise from incomplete purification or hygroscopic byproducts. Mitigation strategies include:
- Recrystallization : Use solvent systems like ethanol/water to remove impurities.
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks.
- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton assignments, especially in overlapping aromatic regions .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve synthesizing analogs with varied substituents (e.g., nitro, methoxy, halogen) on the phenyl rings. Key steps:
- In Silico Docking : Predict interactions with targets like PPAR-γ (for hypoglycemic activity) .
- Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell-based models.
- Pharmacophore Mapping : Identify critical moieties (e.g., thiazolidinone carbonyl) for activity .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect its reactivity?
Answer:
Stability studies reveal:
- Acidic Conditions : Protonation of the imino group leads to ring-opening degradation.
- Basic Conditions : Hydrolysis of the acetamide moiety occurs above pH 9.
- Thermal Stability : Decomposition above 150°C necessitates storage at 2–8°C .
HPLC monitoring under accelerated stability conditions (40°C/75% RH) is recommended for long-term storage guidelines .
Advanced: What methodologies are employed in toxicity profiling for preclinical development?
Answer:
- Acute Toxicity : Single-dose LD₅₀ determination in rodents (e.g., 200–500 mg/kg in ).
- Subchronic Studies : 28-day dosing with hematological, hepatic, and renal function markers.
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
Advanced: What challenges arise in multi-step syntheses involving thiazolidinone intermediates?
Answer:
Key challenges include:
- Intermediate Instability : Thiazolidinone rings are prone to oxidation; inert atmospheres (N₂) are used during synthesis .
- Byproduct Formation : Maleimide byproducts in condensation steps require column chromatography for removal .
- Scale-Up Limitations : Poor solubility of intermediates in non-polar solvents complicates large batches .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Answer:
Mechanistic studies employ:
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated vs. control cells .
- Enzyme Inhibition Assays : Test activity against targets like α-glucosidase or tyrosine kinases .
- Molecular Dynamics Simulations : Model binding interactions with receptors (e.g., insulin receptor substrate-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
